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Compound of Interest

Compound Name: Nourseothricin (sulfate)

Cat. No.: B8103473

Get Quote

Nourseothricin (NTC) Selection in Yeast: A
Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using

Nourseothricin (NTC) for selection in yeast (Saccharomyces cerevisiae and other species).

Frequently Asked Questions (FAQs)
Q1: What is Nourseothricin and how does it work?

A1: Nourseothricin (NTC) is an aminoglycoside antibiotic belonging to the streptothricin class.

[1][2] It functions by inhibiting protein synthesis in susceptible organisms. NTC binds to the

ribosome, causing misreading of the mRNA transcript and interfering with the translocation step

of polypeptide elongation.[2][3] This leads to the production of non-functional proteins,

ultimately resulting in cell death.[1]

Q2: How does the Nourseothricin resistance gene (nat1) work?
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A2: The nat1 gene (also referred to as sat1) encodes for the Nourseothricin N-

acetyltransferase (NAT) enzyme.[2][4] This enzyme inactivates NTC by catalyzing the transfer

of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of NTC.[1][3]

This modification prevents NTC from binding to the ribosome, thus rendering the yeast cell

resistant to the antibiotic's effects.

Q3: What is the recommended concentration of Nourseothricin for selecting yeast?

A3: The optimal concentration of NTC can vary depending on the yeast species, strain, and

media composition. For Saccharomyces cerevisiae, a typical starting concentration is 100

µg/mL in rich media (e.g., YPD). However, it is crucial to perform a kill curve experiment to

determine the minimum effective concentration for your specific strain and conditions.[1][5]

Q4: How stable is Nourseothricin in solid and liquid media?

A4: Nourseothricin is highly stable. As a powder, it can be stored for up to 10 years at 4°C.[6]

Stock solutions (e.g., 100 mg/mL in water) are stable for at least a year when stored at -20°C.

[6] In culture media, NTC retains over 90% of its activity after one week under typical cultivation

conditions.[1][3] It is also stable over a wide pH range (2-8) and can withstand temperatures up

to 75°C for 24 hours.[5][7]

Q5: Can I use Nourseothricin selection in both rich (YPD) and synthetic (SD) media?

A5: Yes, Nourseothricin can be used in both rich and synthetic media. However, the

effectiveness of the selection can be influenced by the media composition. It is recommended

to determine the optimal NTC concentration for each type of medium you plan to use.

Troubleshooting Guide
Issue 1: No colonies appear on the selection plates after
transformation.
This is a common issue that can arise from several factors, ranging from the transformation

procedure itself to the selection conditions.
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Possible Cause Troubleshooting Step

Inefficient Transformation

- Verify the competency of your yeast cells. -

Ensure the quality and quantity of your

transforming DNA are adequate. - Include a

positive control for transformation (e.g., a

plasmid with a well-established auxotrophic

marker).

Nourseothricin Concentration Too High

- Perform a kill curve experiment to determine

the optimal NTC concentration for your yeast

strain. - Check the calculations for your NTC

stock solution and working concentration in the

plates.

Problem with the nat1 Resistance Cassette

- Confirm the presence and integrity of the nat1

cassette in your plasmid construct via PCR and

sequencing. - Ensure the nat1 gene is under the

control of a suitable yeast promoter that is active

under your experimental conditions.

Insufficient Recovery Time

- After transformation, allow the cells to recover

in non-selective liquid media for a few hours

before plating on NTC-containing plates. This

allows time for the expression of the NAT

enzyme.

Inactive Nourseothricin

- Although stable, improper storage or handling

could potentially degrade the antibiotic. Use a

fresh aliquot or a new batch of NTC to prepare

your plates.

Issue 2: A high number of colonies or a lawn of growth
appears on selection plates, including negative controls
(false positives).
This issue suggests that the selection is not stringent enough, allowing non-transformed or

sensitive cells to survive.
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Possible Cause Troubleshooting Step

Nourseothricin Concentration Too Low

- The most common cause of false positives is

an insufficient concentration of NTC. Perform a

kill curve to determine the minimal concentration

that effectively kills your untransformed yeast

strain. - Ensure even distribution of NTC in the

agar plates.

Uneven Plating or High Cell Density

- Plating too many cells can lead to the

formation of a dense lawn where cells can

survive due to a community effect.[8] Plate a

lower density of cells. - Ensure the cell

suspension is spread evenly across the plate.

Spontaneous Resistance

- While rare, spontaneous mutations conferring

resistance can occur. To mitigate this, avoid

prolonged incubation times. - Re-streak putative

positive colonies on fresh NTC plates to confirm

resistance.

Degradation of Nourseothricin in Plates

- If plates are old or have been stored

improperly (e.g., at room temperature for

extended periods), the NTC may have

degraded. Use freshly prepared plates for

selection.

Intrinsic Resistance of Yeast Strain

- Some yeast strains may exhibit higher intrinsic

resistance to NTC.[9] It is crucial to perform a

kill curve on the parental strain before starting

your experiments.

Quantitative Data Summary
The following table summarizes recommended Nourseothricin concentrations for the selection

of various yeast species. It is important to note that these are starting points, and the optimal

concentration should be empirically determined for your specific strain and experimental

conditions.
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Yeast Species Media Type
Recommended
NTC Concentration
(µg/mL)

Reference(s)

Saccharomyces

cerevisiae
Rich (YPD) 100 [1]

Saccharomyces

cerevisiae
Synthetic (SD) 50 - 200 [5][10]

Schizosaccharomyces

pombe
Rich (YES) 100 [3]

Candida albicans Rich (YPD) 200 - 450 [5]

Pichia pastoris Rich (YPD) 50 - 200 [5]

Kluyveromyces lactis Rich (YPD) 50 - 100 [5]

Experimental Protocols
Protocol 1: Nourseothricin Kill Curve in S. cerevisiae
This protocol is essential for determining the minimum inhibitory concentration (MIC) of

Nourseothricin for your specific yeast strain.

Prepare Yeast Culture: Inoculate a single colony of your untransformed yeast strain into 5 mL

of liquid YPD medium and grow overnight at 30°C with shaking.

Measure Cell Density: The next day, measure the optical density at 600 nm (OD₆₀₀) of the

overnight culture.

Prepare Cell Dilutions: Dilute the culture to an OD₆₀₀ of 0.1 in fresh YPD medium.

Prepare NTC Plates: Prepare a series of YPD agar plates containing a range of

Nourseothricin concentrations (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).

Plate Cells: Plate 100 µL of the diluted yeast culture onto each NTC plate.

Incubate: Incubate the plates at 30°C for 2-3 days.
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Determine MIC: The MIC is the lowest concentration of Nourseothricin that completely

inhibits the growth of your yeast strain. This is the concentration you should use for your

selection experiments.

Protocol 2: Nourseothricin Selection of Transformed
Yeast
This protocol outlines the general steps for selecting transformed yeast using Nourseothricin.

Yeast Transformation: Perform your preferred yeast transformation protocol with your

plasmid containing the nat1 resistance cassette.

Recovery Step: After the transformation, resuspend the cells in 1 mL of sterile, non-selective

liquid medium (e.g., YPD) and incubate at 30°C for 2-4 hours with gentle shaking. This

allows the cells to express the NAT enzyme.

Plating: Plate 100-200 µL of the recovered cell suspension onto YPD agar plates containing

the predetermined optimal concentration of Nourseothricin.

Incubation: Incubate the plates at 30°C for 2-4 days, or until colonies are visible.

Verification of Transformants: Pick individual colonies and re-streak them onto fresh NTC-

containing plates to confirm their resistance. Further verification can be performed by colony

PCR or plasmid rescue to confirm the presence of your construct.
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Caption: Mechanism of Nourseothricin action in a susceptible yeast cell.
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Caption: Mechanism of Nourseothricin resistance conferred by the nat1 gene.
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Caption: Experimental workflow for Nourseothricin selection in yeast.
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Caption: Troubleshooting decision tree for Nourseothricin selection experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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